An In-depth Technical Guide to the Chemical Properties of 8:2 Fluorotelomer Phosphate Monoester (8:2 monoPAP)
An In-depth Technical Guide to the Chemical Properties of 8:2 Fluorotelomer Phosphate Monoester (8:2 monoPAP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8:2 fluorotelomer phosphate monoester (8:2 monoPAP) is a member of the vast class of per- and polyfluoroalkyl substances (PFAS). Structurally, it consists of an eight-carbon perfluorinated chain attached to a two-carbon ethyl group, which is in turn linked to a monophosphate ester. This amphiphilic nature, with a hydrophobic fluorinated tail and a hydrophilic phosphate head, dictates its environmental behavior and biological interactions.[1][2] 8:2 monoPAP is recognized as a precursor to persistent perfluoroalkyl acids (PFAAs), such as perfluorooctanoic acid (PFOA), raising significant environmental and health concerns.[2][3] This technical guide provides a comprehensive overview of the chemical properties, environmental fate, and analytical methodologies related to 8:2 monoPAP.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 8:2 monoPAP is presented below. These properties are crucial for understanding its environmental transport, partitioning, and biological uptake.
| Property | Value | Reference |
| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl dihydrogen phosphate | [4] |
| CAS Number | 57678-03-2 | [4] |
| Molecular Formula | C₁₀H₆F₁₇O₄P | [4] |
| Molecular Weight | 544.10 g/mol | [4] |
| pKa₁ | 3.20 | [2] |
| pKa₂ | 6.30 | [2] |
| Appearance | White to Off-White Solid | [5] |
| Water Solubility | The phosphate group enhances its water solubility compared to other fluorinated compounds. | [6] |
Environmental Fate and Degradation
The environmental persistence and transformation of 8:2 monoPAP are of primary concern. Its degradation can occur through both abiotic and biotic pathways, ultimately leading to the formation of highly persistent PFAAs.
Hydrolysis
Hydrolysis is a primary abiotic degradation pathway for 8:2 monoPAP in aqueous environments.[3] This process involves the cleavage of the phosphate ester bond, which releases 8:2 fluorotelomer alcohol (8:2 FTOH) and inorganic phosphate.[3] The rate of hydrolysis is pH-dependent, with increased degradation observed under alkaline conditions.[6]
| Condition | Hydrolysis Half-Life | Reference |
| Aerobic Soil | ~10.3 days (for a similar compound, 8:2 fluorotelomer stearate monoester) | [6] |
| Alkaline Conditions | Enhanced degradation | [6] |
Biodegradation
Microbial activity plays a significant role in the transformation of 8:2 monoPAP in the environment. In aerobic soil, 8:2 monoPAP has been observed to biodegrade with a half-life of approximately 10 days.[3] The primary biodegradation step is the cleavage of the ester linkage to form 8:2 FTOH.[3]
| Environment | Biodegradation Half-Life | Key Metabolite | Reference |
| Aerobic Soil | ~10 days | 8:2 Fluorotelomer Alcohol (8:2 FTOH) | [3] |
Biotransformation to Perfluoroalkyl Acids (PFAAs)
Following its initial degradation to 8:2 FTOH, 8:2 monoPAP is a significant precursor to the formation of PFOA and other PFCAs. This biotransformation is a multi-step process that occurs in various environmental compartments and biological systems.
The metabolic pathway from 8:2 monoPAP to PFOA is illustrated below:
Caption: Metabolic pathway of 8:2 monoPAP to PFOA.
Experimental Protocols
Analysis of 8:2 monoPAP in Water by LC-MS/MS
The following protocol outlines a general method for the determination of 8:2 monoPAP in water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation: Solid-Phase Extraction (SPE)
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Conditioning: A weak anion exchange (WAX) SPE cartridge (e.g., 6 mL, 150 mg) is conditioned with 5 mL of 0.5% ammonium hydroxide in methanol, followed by 5 mL of methanol, and finally 5 mL of ultrapure water.[7]
-
Sample Loading: A 500 mL water sample is passed through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: The cartridge is washed with 5 mL of ultrapure water to remove interfering substances.
-
Elution: The retained 8:2 monoPAP is eluted from the cartridge with 5 mL of 0.5% ammonium hydroxide in methanol.
-
Concentration: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable volume (e.g., 1 mL) of methanol for LC-MS/MS analysis.[8]
Caption: Solid-Phase Extraction (SPE) workflow for 8:2 monoPAP.
2. LC-MS/MS Analysis
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Chromatographic Column: A C8 or C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C8, 1.7 µm, 2.1 mm x 100 mm) is commonly used for separation.
-
Mobile Phase: A gradient elution is typically employed with a mobile phase consisting of (A) 0.1% ammonium hydroxide in water and (B) methanol.[8]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for 8:2 monoPAP.
Signaling Pathway Interactions
Endocrine Disruption
8:2 monoPAP has been identified as a potential endocrine-disrupting chemical (EDC).[6][9] Studies have shown that it can exhibit estrogenic activity, potentially through interaction with the estrogen receptor (ER).[9][10] The binding of 8:2 monoPAP to the ER can trigger a signaling cascade that mimics the effects of endogenous estrogens, leading to the regulation of gene expression.
The following diagram illustrates a simplified model of the estrogen receptor signaling pathway that may be affected by 8:2 monoPAP.
Caption: Simplified Estrogen Receptor signaling pathway.
In silico studies have also suggested that 8:2 monoPAP has the potential to bind to peroxisome proliferator-activated receptors (PPARs), indicating another possible mechanism of endocrine disruption.[2]
Conclusion
8:2 fluorotelomer phosphate monoester is a chemical of significant interest due to its role as a precursor to persistent PFAAs. Its chemical properties, particularly its amphiphilic nature, govern its environmental distribution and biological interactions. Understanding its degradation pathways, including hydrolysis and biodegradation, is crucial for assessing its environmental impact. The biotransformation of 8:2 monoPAP to PFOA highlights a significant indirect exposure route to this persistent and toxic compound. Standardized analytical methods, such as LC-MS/MS, are essential for monitoring its presence in various environmental and biological matrices. Further research into its endocrine-disrupting mechanisms and other toxicological effects is warranted to fully characterize the risks it poses to human health and the environment.
References
- 1. researchgate.net [researchgate.net]
- 2. 8:2 Fluorotelomer phosphate monoester | 57678-03-2 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 8:2 Fluorotelomer phosphate monoester | C10H6F17O4P | CID 10143739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buy 8:2 Fluorotelomer phosphate monoester | 57678-03-2 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Evaluation of Endocrine Disruptome and VirtualToxLab for Predicting Per- and Polyfluoroalkyl Substances Binding to Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orbit.dtu.dk [orbit.dtu.dk]
